Cas no 2229499-05-0 (3-(1-methylcyclohexyl)oxypiperidine)

3-(1-Methylcyclohexyl)oxypiperidine is a cyclohexyl-substituted piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a methylcyclohexyl ether group attached to a piperidine ring, offering steric hindrance and lipophilic properties that may influence binding affinity and metabolic stability in bioactive compounds. This compound is of interest for its potential as an intermediate in the synthesis of novel therapeutic agents, particularly in central nervous system (CNS) targeting molecules. The methylcyclohexyl moiety enhances solubility in organic matrices while maintaining a constrained conformational profile, which could be advantageous in medicinal chemistry optimization. Its stability under standard laboratory conditions makes it suitable for further derivatization and exploratory studies.
3-(1-methylcyclohexyl)oxypiperidine structure
2229499-05-0 structure
Product name:3-(1-methylcyclohexyl)oxypiperidine
CAS No:2229499-05-0
MF:C12H23NO
MW:197.317123651505
CID:6341566
PubChem ID:165625287

3-(1-methylcyclohexyl)oxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methylcyclohexyl)oxypiperidine
    • EN300-1780982
    • 3-[(1-methylcyclohexyl)oxy]piperidine
    • 2229499-05-0
    • Inchi: 1S/C12H23NO/c1-12(7-3-2-4-8-12)14-11-6-5-9-13-10-11/h11,13H,2-10H2,1H3
    • InChI Key: MCNSFMWEQCGSCR-UHFFFAOYSA-N
    • SMILES: O(C1CNCCC1)C1(C)CCCCC1

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 2.2

3-(1-methylcyclohexyl)oxypiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780982-0.05g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
0.05g
$888.0 2023-09-20
Enamine
EN300-1780982-2.5g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
2.5g
$2071.0 2023-09-20
Enamine
EN300-1780982-5.0g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
5g
$3065.0 2023-06-03
Enamine
EN300-1780982-1g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
1g
$1057.0 2023-09-20
Enamine
EN300-1780982-0.25g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
0.25g
$972.0 2023-09-20
Enamine
EN300-1780982-0.5g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
0.5g
$1014.0 2023-09-20
Enamine
EN300-1780982-10.0g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
10g
$4545.0 2023-06-03
Enamine
EN300-1780982-1.0g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
1g
$1057.0 2023-06-03
Enamine
EN300-1780982-5g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
5g
$3065.0 2023-09-20
Enamine
EN300-1780982-10g
3-[(1-methylcyclohexyl)oxy]piperidine
2229499-05-0
10g
$4545.0 2023-09-20

Additional information on 3-(1-methylcyclohexyl)oxypiperidine

Research Brief on 3-(1-methylcyclohexyl)oxypiperidine (CAS: 2229499-05-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the growing interest in novel heterocyclic compounds, particularly those with potential therapeutic applications. Among these, 3-(1-methylcyclohexyl)oxypiperidine (CAS: 2229499-05-0) has emerged as a compound of significant interest due to its unique structural features and pharmacological potential. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The structural motif of 3-(1-methylcyclohexyl)oxypiperidine combines a piperidine ring with a methylcyclohexyl ether moiety, which is known to confer favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability. Recent studies have explored its role as a key intermediate in the synthesis of more complex molecules targeting central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The compound's ability to modulate specific neurotransmitter systems has been a focal point of current research.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-(1-methylcyclohexyl)oxypiperidine exhibited high affinity for sigma-1 and sigma-2 receptors, which are implicated in various pathological conditions, including cancer and psychiatric disorders. The compound's unique stereochemistry was found to be crucial for its receptor binding specificity, opening new avenues for the development of selective sigma receptor modulators.

Another significant development involves the application of 3-(1-methylcyclohexyl)oxypiperidine in the design of prodrugs. A recent patent application (WO2023051234) describes its use as a promoiety to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The compound's lipophilic nature and metabolic stability make it particularly suitable for this purpose, potentially addressing formulation challenges associated with several drug candidates in clinical development.

From a synthetic chemistry perspective, novel routes for the preparation of 3-(1-methylcyclohexyl)oxypiperidine have been reported, including asymmetric catalytic hydrogenation methods that yield enantiomerically pure forms of the compound. These advances are critical given the increasing importance of chirality in drug development and the need for efficient, scalable synthetic protocols that meet regulatory requirements for pharmaceutical manufacturing.

Looking ahead, research on 3-(1-methylcyclohexyl)oxypiperidine is expected to expand into new therapeutic areas. Preliminary data suggest its potential utility in immuno-oncology, where it may serve as a scaffold for small-molecule immune checkpoint inhibitors. Additionally, computational studies predict favorable interactions with emerging targets in metabolic diseases, positioning this compound as a versatile building block in medicinal chemistry.

In conclusion, 3-(1-methylcyclohexyl)oxypiperidine represents a promising chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features, combined with recent synthetic advances and growing understanding of its biological activities, make it a compound worthy of continued investigation. Future research directions should focus on expanding its therapeutic applications, optimizing its pharmacological properties, and exploring its potential in combination therapies.

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